molecular formula C3H4LiO3 B1593198 Lithium pyruvate CAS No. 2922-61-4

Lithium pyruvate

Cat. No.: B1593198
CAS No.: 2922-61-4
M. Wt: 95.0 g/mol
InChI Key: MVXFVWAONSSTPH-UHFFFAOYSA-N
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Description

Lithium pyruvate is a useful research compound. Its molecular formula is C3H4LiO3 and its molecular weight is 95.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cytoprotective Properties

Lithium pyruvate exhibits excellent cytoprotective properties, both under normal and oxidatively stressed conditions. This is independent of the health status of the cell donor, showing promising results in cells from healthy individuals and patients with alcoholism. These findings suggest this compound could be considered as a potential normothymic agent with mood-stabilizing and cytoprotective effects (Plotnikov, Losenkov, Epimakhova, & Bohan, 2019).

Neuroprotective Effects

Chronic exposure to low concentrations of lithium has shown neuroprotective effects in human neuronal cells. It enhances glucose consumption and glycolytic activity, leading to a significant release of pyruvate. These cells demonstrate higher growth rates and better resistance to oxidative stress, indicating lithium's potential in preventing age-related neurodegenerative diseases (Nciri, Desmoulin, Allagui, Murat, Feki, Vincent, & Croute, 2013).

Investigation in Enzyme Activity

Lithium-7 NMR has been used to probe the structure and function of the monovalent cation site on pyruvate kinase. Lithium provides weak activation of pyruvate kinase and has been utilized for understanding enzyme activation mechanisms (Hutton, Stephens, & Grisham, 1977).

Pyruvate Kinase Inhibition

Studies have explored lithium's inhibition of rabbit muscle pyruruvate kinase, which is crucial in understanding its action in manic-depressive psychoses. Lithium's interaction with the enzyme suggests that it competes with respect to ADP binding, providing insights into its mode of action in mood disorders (O'Brien, Allin, Birch, & Hullin, 1977).

Antioxidant Effects on Bipolar Patients

This compound demonstrates significant antioxidant effects in vitro, especially in reducing oxidative DNA damage in the blood of bipolar disorder patients. This positions it as a potential mood stabilizer with added antioxidant and cytoprotective capabilities (Valentina, Ekaterina, Nikolay, & Plotnikov Evgenii, 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Lithium pyruvate can be achieved through the reaction of pyruvic acid with lithium hydroxide.", "Starting Materials": [ "Pyruvic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve pyruvic acid in water to form a clear solution.", "Add lithium hydroxide to the pyruvic acid solution while stirring.", "Heat the mixture to 60-70°C and continue stirring for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting precipitate.", "Wash the precipitate with cold water and dry it in a vacuum oven at 60°C for 24 hours.", "The resulting product is Lithium pyruvate." ] }

CAS No.

2922-61-4

Molecular Formula

C3H4LiO3

Molecular Weight

95.0 g/mol

IUPAC Name

lithium;2-oxopropanoate

InChI

InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6);

InChI Key

MVXFVWAONSSTPH-UHFFFAOYSA-N

SMILES

[Li+].CC(=O)C(=O)[O-]

Canonical SMILES

[Li].CC(=O)C(=O)O

2922-61-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lithium pyruvate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.